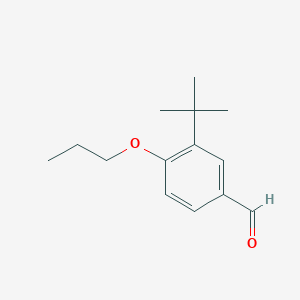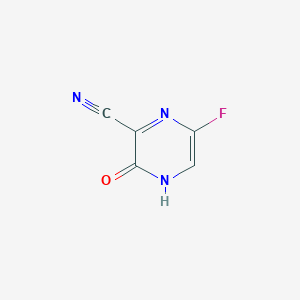
2-(1H-インドール-3-イル)チアゾリジン-4-カルボン酸
概要
説明
2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid is a compound that combines the structural features of both indole and thiazolidine. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities . Thiazolidine, on the other hand, is a five-membered ring containing both sulfur and nitrogen atoms, which enhances its pharmacological properties . The combination of these two moieties in a single molecule makes 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid an interesting compound for various scientific research applications.
科学的研究の応用
2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
作用機序
Target of Action
It is known that indole derivatives, which include 2-(1h-indol-3-yl)thiazolidine-4-carboxylic acid, bind with high affinity to multiple receptors . Thiazolidine derivatives, another component of the compound, have been found to inhibit certain enzymes such as aldose reductase, phosphoinositide-3-kinase, Pim kinase, cyclooxygenase, D-glutamate ligase, and histone deacetylase .
Mode of Action
For instance, the inhibition of certain enzymes by thiazolidine derivatives can disrupt normal cellular functions .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. Similarly, thiazolidine derivatives have been found to inhibit a variety of enzymes , which could impact numerous biochemical pathways.
Pharmacokinetics
The synthesis of thiazolidine derivatives has been studied to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid could have a wide range of molecular and cellular effects.
Action Environment
It is generally suggested that thiazolidine formation requires acidic conditions and the products are unstable under neutral conditions . This suggests that the pH of the environment could influence the action and stability of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid.
生化学分析
Biochemical Properties
2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with N-terminal cysteine residues in proteins, forming stable thiazolidine products under physiological conditions . This interaction is crucial for the compound’s role in bio-conjugation reactions, where it can be used to couple biomolecules efficiently without the need for toxic reagents .
Cellular Effects
The effects of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with N-terminal cysteine residues can affect protein function and stability, thereby impacting cellular processes . Additionally, its role in bio-conjugation reactions can be utilized to study and manipulate cellular processes, providing insights into cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound forms stable thiazolidine products with N-terminal cysteine residues in proteins, which can influence enzyme activity and protein function . This interaction can lead to enzyme inhibition or activation, depending on the context, and can also result in changes in gene expression . The stability of these thiazolidine products under physiological conditions is a key factor in their biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid can change over time. The compound’s stability and degradation are important considerations for its use in biochemical experiments. Studies have shown that the thiazolidine products formed by this compound are stable under physiological conditions, but their stability can be influenced by factors such as pH and the presence of other nucleophiles . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may be observed. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels . Understanding these dosage effects is crucial for optimizing the compound’s use in research and potential therapeutic applications .
Metabolic Pathways
2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biological activity. The compound’s interaction with N-terminal cysteine residues in proteins is a key aspect of its metabolic activity, influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and overall biological function .
Transport and Distribution
The transport and distribution of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid within cells and tissues are important for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors can affect the compound’s activity and function, as well as its potential for therapeutic use .
Subcellular Localization
The subcellular localization of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
準備方法
The synthesis of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid typically involves the reaction of indole derivatives with thiazolidine precursors. One common method is the condensation of indole-3-carboxaldehyde with cysteine or its derivatives under acidic conditions . This reaction forms the thiazolidine ring through a cyclization process. Industrial production methods often employ green chemistry approaches, such as using non-toxic solvents and reusable catalysts, to improve yield and reduce environmental impact .
化学反応の分析
2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
類似化合物との比較
2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(1H-indol-3-yl)quinazolin-4(3H)-one: This compound also contains an indole moiety but has a quinazoline ring instead of a thiazolidine ring.
Thiazolidin-4-one derivatives: These compounds have a similar thiazolidine ring but differ in the substituents attached to the ring. The uniqueness of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid lies in its combination of indole and thiazolidine moieties, which imparts a unique set of biological and chemical properties.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10-11,13-14H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBKLMRCKZPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)











